molecular formula C12H14FNO2 B1475453 2-(3-Fluoropiperidin-1-yl)benzoic acid CAS No. 1892643-32-1

2-(3-Fluoropiperidin-1-yl)benzoic acid

Cat. No. B1475453
CAS RN: 1892643-32-1
M. Wt: 223.24 g/mol
InChI Key: KQAUMPUNUXQPPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of compounds similar to “2-(3-Fluoropiperidin-1-yl)benzoic acid” involves various methods. For instance, the cocrystallization process is used to increase the aqueous solubility and dissolution rate of a poorly aqueous soluble drug by formulating and evaluating its cocrystals with benzoic acid as a coformer . The drug and coformer are cocrystallized using the solvent drop grinding method .

Scientific Research Applications

Fluorescence Probes for Reactive Oxygen Species Detection

Research has developed novel fluorescence probes, such as HPF and APF, for selectively detecting highly reactive oxygen species (hROS) like hydroxyl radicals and hypochlorite. These compounds, while not fluorescing on their own, emit strong fluorescence upon reacting with hROS, allowing for the differentiation and specific detection of various ROS types in biological and chemical applications (Setsukinai et al., 2003).

PET Imaging Agents

Fluorine-18 labeled analogues of bexarotene, synthesized for PET imaging of the retinoid X receptor, demonstrate the utility of fluorinated benzoic acids in developing imaging agents. These compounds, obtained through multi-step syntheses, offer insights into the distribution and function of the retinoid X receptor in vivo, highlighting the importance of fluorinated compounds in medical imaging (Wang et al., 2014).

Coordination Polymers and Gas Sensing

Synthesis and study of coordination polymers derived from benzoic acid derivatives, including those with fluorine substituents, have led to materials with notable gas sensing properties. For example, certain coordination polymers exhibit strong fluorescence emissions and potential applications in detecting gases (Rad et al., 2016).

Biosynthesis of Benzoic Acid

Research into the biosynthesis of benzoic acid in plants and bacteria has revealed pathways that mirror those of fatty acid β-oxidation. These studies provide insights into the production of benzoic acid, a fundamental building block for a myriad of natural products and its regulation and manipulation for bioengineering purposes (Hertweck et al., 2001).

Safety and Hazards

The safety data sheet for benzoic acid indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye damage, and specific target organ toxicity through prolonged or repeated exposure if inhaled .

properties

IUPAC Name

2-(3-fluoropiperidin-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO2/c13-9-4-3-7-14(8-9)11-6-2-1-5-10(11)12(15)16/h1-2,5-6,9H,3-4,7-8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQAUMPUNUXQPPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=CC=CC=C2C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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